molecular formula C9H7F3O4S B1452889 4-(Trifluoromethylsulfony)phenylacetic acid CAS No. 1099597-82-6

4-(Trifluoromethylsulfony)phenylacetic acid

Cat. No. B1452889
CAS RN: 1099597-82-6
M. Wt: 268.21 g/mol
InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfony)phenylacetic acid is a chemical compound with the empirical formula C9H7F3O4S . It is used as a primary and secondary intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular weight of 4-(Trifluoromethylsulfony)phenylacetic acid is 268.21 . The compound contains a phenyl group attached to an acetic acid moiety, with a trifluoromethylsulfonyl group attached to the phenyl ring .


Physical And Chemical Properties Analysis

4-(Trifluoromethylsulfony)phenylacetic acid has a melting point of 125-128°C . It is slightly soluble in water and soluble in organic solvents . The compound has a density of 1.532±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethylsulfony)phenylacetic acid: is primarily used as a primary and secondary intermediate in organic synthesis . Its ability to introduce the trifluoromethylsulfonyl group into molecules makes it valuable for synthesizing more complex chemical structures. This compound is slightly soluble in water but more soluble in organic solvents, which broadens its utility in different reaction media.

Pharmacology

In pharmacological research, 4-(Trifluoromethylsulfony)phenylacetic acid serves as an intermediate for the development of various drugs . Its structural properties can be leveraged to create pharmacophores which are essential for drug design, especially in the development of new therapeutic agents with improved efficacy and safety profiles.

Material Science

The compound’s role in material science is linked to its use as an intermediate in the synthesis of materials with specific properties . For instance, it can be used to modify surface characteristics or to create new polymers with unique attributes such as increased resistance to heat or chemical degradation.

Analytical Chemistry

In analytical chemistry, 4-(Trifluoromethylsulfony)phenylacetic acid can be utilized as a standard or reference compound due to its well-defined physical and chemical properties . Its stability under various conditions makes it suitable for calibrating instruments or validating analytical methods.

Biochemistry

Biochemists may explore 4-(Trifluoromethylsulfony)phenylacetic acid for its potential interactions with biological molecules . Understanding these interactions can provide insights into enzyme mechanisms or the development of biochemical assays.

Environmental Research

Environmental scientists might investigate the breakdown products of 4-(Trifluoromethylsulfony)phenylacetic acid to assess its environmental impact . Studying its biodegradation can help in evaluating its persistence in the environment and potential effects on ecosystems.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfony)phenylacetic acid is not clearly defined. It is used as a biochemical for proteomics research .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUCHICQSJBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654258
Record name [4-(Trifluoromethanesulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylsulfony)phenylacetic acid

CAS RN

1099597-82-6
Record name [4-(Trifluoromethanesulfonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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